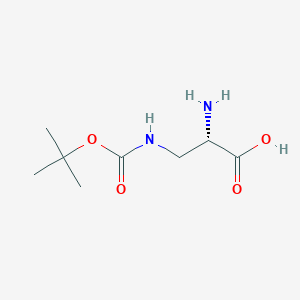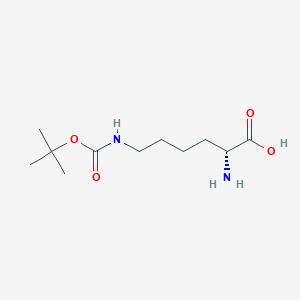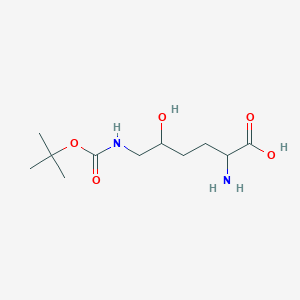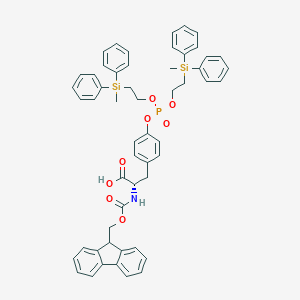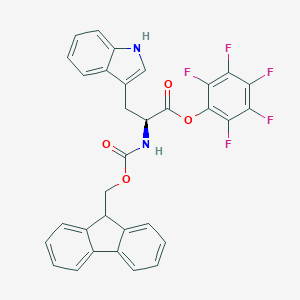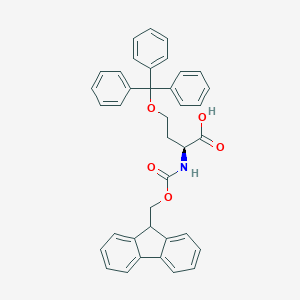
Fmoc-O-Trityl-L-Homoserin
Übersicht
Beschreibung
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse (Trt)-Oh, Fmoc-HoSer (Trt)-OH, and Fmoc-Homoser (Trt)-OH, is a compound with the molecular formula C38H33NO5 . It has a molecular weight of 583.7 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .
Molecular Structure Analysis
The InChI string for Fmoc-O-trityl-L-homoserine isInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 . The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 . Physical And Chemical Properties Analysis
Fmoc-O-trityl-L-homoserine appears as white to off-white crystals . It has a molecular weight of 583.68 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Wissenschaftliche Forschungsanwendungen
Fmoc-O-Trityl-L-Homoserin (Fmoc-Hse(Trt)-OH) Anwendungen in der wissenschaftlichen Forschung
Peptidsynthese: Fmoc-Hse(Trt)-OH wird häufig in der Festphasenpeptidsynthese (SPPS) eingesetzt, wobei die Trt-Gruppe die Hydroxylgruppe der Seitenkette schützt und so selektive Modifikationen ermöglicht, während das Derivat an den festen Träger gebunden ist .
Grüne Chemie: Bemühungen, die Peptidsynthese umweltfreundlicher zu gestalten, haben zur Verwendung von Fmoc-Hse(Trt)-OH in grüneren Lösungsmitteln und Methoden geführt, wodurch die Umweltauswirkungen der Peptidproduktion reduziert werden .
Oligonukleotidkonjugate: Diese Verbindung wurde zur Herstellung von Oligonukleotidkonjugaten verwendet, die essentiell sind, um selektive Bindungssequenzen zu erzeugen, die auf bestimmte RNA-Moleküle in Zellen abzielen .
Synthese nicht-proteinogener Aminosäuren: Fmoc-Hse(Trt)-OH wird bei der Synthese von nicht-proteinogenen Aminosäuren verwendet, die für die Herstellung von Peptiden mit einzigartigen Eigenschaften unerlässlich sind, die in natürlich vorkommenden Proteinen nicht vorkommen .
Arzneimittelentwicklung: Aufgrund seiner Rolle in der Peptidsynthese trägt Fmoc-Hse(Trt)-OH zur Arzneimittelentwicklung bei, insbesondere bei der Entwicklung peptidbasierter Therapeutika mit potenziellen Anwendungen bei verschiedenen Krankheiten.
Forschung an Peptid-Oligonukleotid-Konjugaten (POCs): Die Verbindung ist ein wichtiges Werkzeug in der Forschung und Entwicklung von POCs, die einzigartige Anwendungen in aufstrebenden Bereichen wie gezielter Wirkstoffabgabe und diagnostischen Werkzeugen haben .
Wirkmechanismus
Target of Action
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .
Mode of Action
Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .
Result of Action
The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .
Action Environment
The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .
Biochemische Analyse
Biochemical Properties
Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .
Molecular Mechanism
The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





